4-(1-Cyanocyclopropyl)benzoic acid
Overview
Description
4-(1-Cyanocyclopropyl)benzoic acid is a chemical compound characterized by a benzene ring substituted with a cyano group and a cyclopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanocyclopropyl)benzoic acid typically involves the following steps:
Cyclopropanation: The starting material, benzoic acid, undergoes cyclopropanation using a suitable reagent like diazomethane or a Simmons-Smith reagent.
Cyanation: The cyclopropylbenzoic acid intermediate is then subjected to cyanation using reagents such as potassium cyanide or cuprous cyanide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding anhydride or ester.
Reduction: The reduction of the cyano group yields 4-(1-Cyanocyclopropyl)benzylamine.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives.
Scientific Research Applications
4-(1-Cyanocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Cyanocyclopropyl)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(1-Cyanocyclopropyl)benzoic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other benzoic acid derivatives. Similar compounds include:
4-(1-Cyanocyclopropyl)phenylboronic acid: This compound shares the cyano and cyclopropyl groups but has a boronic acid moiety.
4-(1-Cyanocyclopropyl)benzylamine: This compound results from the reduction of the cyano group to an amine.
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Properties
IUPAC Name |
4-(1-cyanocyclopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAWENOVYZOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915020-91-6 | |
Record name | 4-(1-cyanocyclopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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